Cas no 144506-18-3 (2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide)
![2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide structure](https://es.kuujia.com/scimg/cas/144506-18-3x500.png)
144506-18-3 structure
Nombre del producto:2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide
Número CAS:144506-18-3
MF:C35H34N2O8
Megavatios:610.653069972992
CID:194921
2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide Propiedades químicas y físicas
Nombre e identificación
-
- 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,(1R,2S)-rel-
- 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,(1R
- 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,(1R,2S)-rel- (9CI)
- 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,trans-
- 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-,trans-(?à)-
- Cannabisin C
- CID 101631693
- 2,3-Naphthalenedicarboxamide, 1-(3,4-dihydroxyphenyl)-1,2-dihydro-7-hydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-, (1R,2S)-rel-
- 2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide
-
- Renchi: 1S/C35H34N2O8/c1-45-31-18-23-16-27(34(43)36-14-12-20-2-7-24(38)8-3-20)33(35(44)37-15-13-21-4-9-25(39)10-5-21)32(26(23)19-30(31)42)22-6-11-28(40)29(41)17-22/h2-11,16-19,32-33,38-42H,12-15H2,1H3,(H,36,43)(H,37,44)/t32-,33-/m1/s1
- Clave inchi: KTJXNTJMKBMZKA-CZNDPXEESA-N
- Sonrisas: O=C([C@@H]1C(C(NCCC2C=CC(=CC=2)O)=O)=CC2C=C(C(=CC=2[C@H]1C1C=CC(=C(C=1)O)O)O)OC)NCCC1C=CC(=CC=1)O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 7
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 45
- Cuenta de enlace giratorio: 10
- Complejidad: 1010
- Superficie del Polo topológico: 169
Propiedades experimentales
- Denso: 1.380±0.06 g/cm3(Predicted)
- Punto de ebullición: 989.6±65.0 °C(Predicted)
- PKA: 9.58±0.60(Predicted)
2,7'-Cyclo-3',4,4',5-tetrahydroxy-8,8'-lign-7-ene-9,9'-dioic acid; (7'RS,8'SR)-form, 5-Me ether, bis[2-(4-hydroxyphenyl)ethyl]amide Literatura relevante
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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